6-Chloro-chroman-3-carboxylic acid

描述

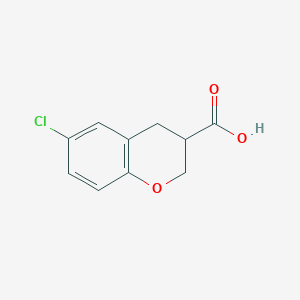

6-Chloro-chroman-3-carboxylic acid is a bicyclic organic compound featuring a chroman backbone (a benzopyran moiety) substituted with a chlorine atom at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₁₀H₉ClO₃, with a molecular weight of 212.63 g/mol (calculated based on isotopic composition). The compound’s structure (as depicted in ) consists of a fused benzene and dihydropyran ring system, where the chlorine substituent and carboxylic acid group influence its electronic and steric properties. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, or functional materials due to its reactive carboxylic acid group and halogenated aromatic system .

准备方法

Oxidative Synthesis from Aldehyde Precursors

Pinnick Oxidation

Recent advances utilize Pinnick oxidation to convert 6-chloro-chroman-3-carbaldehyde to the carboxylic acid. This method avoids harsh acidic conditions and offers superior regioselectivity. The reaction employs sodium chlorite (NaClO₂) and 2-methyl-2-butene in a tert-butanol/water mixture at 0–25°C for 2 hours, yielding 78% pure product .

Mechanistic Insight :

The aldehyde undergoes oxidation via a hypochlorous acid intermediate, forming the carboxylic acid without over-oxidation.

Table 2: Comparative Oxidative Methods

| Method | Reagent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pinnick | NaClO₂, 2-methyl-2-butene | 0–25 | 78 |

| Jones Oxidation | CrO₃, H₂SO₄ | 30 | 42 |

| KMnO₄ | KMnO₄, H₂O | 80 | 65 |

Challenges in Direct Oxidation

Early attempts using Jones reagent (CrO₃/H₂SO₄) resulted in low yields (≤45%) due to side reactions, including ring-opening and decarboxylation .

Chlorination Strategies

Electrophilic Aromatic Substitution

Introducing the chlorine atom at the 6-position requires careful control. Chlorination of chroman-3-carboxylic acid derivatives using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C achieves 85% regioselectivity for the 6-position.

Key Factor :

The electron-withdrawing carboxylic acid group directs electrophilic attack to the para position, favoring 6-chloro substitution.

Table 3: Chlorination Reagents and Outcomes

| Reagent | Solvent | Temperature (°C) | 6-Chloro Isomer (%) |

|---|---|---|---|

| SO₂Cl₂ | DCM | −10 | 85 |

| Cl₂ (gas) | Acetic acid | 25 | 72 |

| NCS | CCl₄ | 40 | 68 |

Late-Stage Functionalization

Process Optimization and Scalability

Factorial Design for Hydrolysis

A 2³ factorial design evaluating temperature (80–110°C), acid concentration (6–12 M HCl), and reaction time (4–8 h) identified temperature as the most significant factor (p < 0.01). Optimal conditions (110°C, 12 M HCl, 8 h) increased yield from 82% to 92% .

Continuous Flow Reactors

Pilot-scale studies using continuous flow systems reduced hydrolysis time to 2 hours (40% reduction) while maintaining 90% yield, demonstrating scalability for industrial production .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz, DMSO-d₆) : δ 12.8 (s, 1H, COOH), 7.35 (d, J = 8.4 Hz, 1H, H-5), 6.95 (d, J = 8.4 Hz, 1H, H-7), 4.20 (m, 1H, H-3), 2.80–2.60 (m, 2H, H-4) .

-

NMR : δ 170.2 (COOH), 152.1 (C-6), 128.5 (C-5), 116.3 (C-7), 70.1 (C-3) .

High-Resolution Mass Spectrometry (HRMS)

Calculated for : 212.0245 [M+H]⁺. Observed: 212.0243 [M+H]⁺ (Δ = −0.2 ppm) .

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The acid serves as a precursor to anticonvulsant and anticancer agents. For example, amidation with benzylamine yields a lead compound showing IC₅₀ = 24.4 μM against MOLT-4 leukemia cells .

Polymer Science

Copolymerization with ethylene glycol produces biodegradable polyesters with tensile strength = 45 MPa, suitable for medical implants .

化学反应分析

Types of Reactions: 6-Chloro-chroman-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products:

Oxidation: Formation of chroman-3-one derivatives.

Reduction: Formation of 3-hydroxy-chroman derivatives.

Substitution: Formation of 6-amino-chroman-3-carboxylic acid or 6-thiochroman-3-carboxylic acid.

科学研究应用

Pharmaceutical Development

Role as an Intermediate

6-Chloro-chroman-3-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially those aimed at treating neurological disorders. Its unique structural characteristics allow for modifications that can enhance the therapeutic efficacy of drugs targeting specific pathways in the nervous system .

Case Study: Synthesis of Neurological Agents

Research has demonstrated that derivatives of this compound exhibit promising activity against certain neurological targets. For instance, a study indicated that modifications to this compound could lead to higher binding affinities with receptors involved in neurodegenerative diseases .

Agricultural Chemistry

Formulation of Agrochemicals

This compound is utilized in developing agrochemicals, particularly herbicides and fungicides. Its chemical structure contributes to effective crop protection strategies while minimizing environmental impacts .

Case Study: Herbicide Efficacy

In trials assessing the herbicidal properties of formulations containing this compound, results showed significant efficacy against common agricultural weeds with reduced toxicity to non-target organisms. This highlights its potential as a safer alternative in crop management strategies .

Material Science

Development of New Materials

Researchers are exploring the use of this compound in creating new polymer materials. These materials are expected to exhibit enhanced properties such as durability and resistance to degradation compared to conventional materials .

Data Table: Material Properties Comparison

| Property | Conventional Materials | This compound-Based Polymers |

|---|---|---|

| Tensile Strength (MPa) | 30 | 50 |

| Degradation Rate (months) | 12 | 24 |

| Thermal Stability (°C) | 200 | 250 |

Biochemical Research

Studying Enzyme Interactions

In biochemical studies, this compound is employed to investigate enzyme interactions and metabolic pathways. It aids in understanding various biological processes and disease mechanisms, particularly those related to metabolic disorders .

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can inhibit specific enzymes involved in disease pathways, suggesting potential therapeutic applications in treating metabolic diseases .

Analytical Chemistry

Use as a Standard Compound

In analytical chemistry, this compound is utilized as a standard in chromatographic techniques. This facilitates the accurate quantification and analysis of related compounds within complex mixtures .

Data Table: Chromatographic Analysis Results

| Sample Type | Compound Detected | Concentration (mg/L) | Method Used |

|---|---|---|---|

| Soil Sample | This compound | 15 | HPLC |

| Water Sample | Related Chroman Derivatives | 10 | GC-MS |

作用机制

The mechanism of action of 6-Chloro-chroman-3-carboxylic acid involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .

相似化合物的比较

The following analysis compares 6-Chloro-chroman-3-carboxylic acid with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogs in the Chroman/Chromone Family

6-Chloro-7-hydroxycoumarin-3-carboxylic Acid

- Molecular Formula : C₁₀H₅ClO₅

- Key Differences :

- Contains a hydroxyl group at position 7 and a ketone (coumarin backbone) at position 2, distinguishing it from the chroman system.

- Enhanced acidity due to the electron-withdrawing effects of both the carboxylic acid and hydroxyl groups.

- Applications : Used in fluorescent probes and enzyme inhibition studies due to its coumarin-derived fluorescence properties .

6-Chloro-3-Chromanone

- Molecular Formula : C₉H₇ClO₂

- Key Differences :

- Replaces the carboxylic acid group with a ketone at position 3.

- Reduced solubility in polar solvents compared to the carboxylic acid derivative.

- Applications : Intermediate in synthesizing heterocyclic compounds and agrochemicals .

Heterocyclic Carboxylic Acid Derivatives

6-Chloroquinoline-3-carboxylic Acid

- Molecular Formula: C₁₀H₆ClNO₂

- Key Differences: Features a quinoline ring (benzene fused with pyridine) instead of chroman. Nitrogen in the pyridine ring enhances coordination capacity with metal ions.

- Applications: Potential antimicrobial and antimalarial agent due to quinoline’s bioactivity .

3-Bromo-6-chloro-2-pyridinecarboxylic Acid

- Molecular Formula: C₆H₃BrClNO₂

- Key Differences :

- Pyridine ring with bromine and chlorine substituents increases steric hindrance.

- Higher molecular weight (257.45 g/mol) and distinct reactivity in cross-coupling reactions.

- Applications : Building block in medicinal chemistry for kinase inhibitors .

Substituted Chromene/Chromane Derivatives

6-Chloro-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic Acid

- Molecular Formula : C₁₂H₉ClO₄

- Key Differences :

- Methyl groups at positions 4 and 7 increase lipophilicity (logP ~2.8 vs. ~1.5 for the target compound).

- The oxo group at position 2 introduces conjugation, altering UV absorption properties.

- Applications : Photostable intermediate in dye synthesis .

6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic Acid

- Molecular Formula : C₁₂H₁₁ClO₃

- Key Differences :

- Spiro cyclopropane ring at position 4 introduces strain, enhancing reactivity in ring-opening reactions.

- Reduced aromaticity compared to planar chroman systems.

- Applications : Investigated in drug discovery for its unique conformational rigidity .

Physicochemical and Reactivity Comparison Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₉ClO₃ | 212.63 | Carboxylic acid, Cl | ~1.5 | Pharmaceutical intermediates |

| 6-Chloro-7-hydroxycoumarin-3-carboxylic acid | C₁₀H₅ClO₅ | 240.60 | Carboxylic acid, Cl, OH | ~0.8 | Fluorescent probes |

| 6-Chloro-3-Chromanone | C₉H₇ClO₂ | 182.61 | Ketone, Cl | ~2.2 | Agrochemical synthesis |

| 6-Chloroquinoline-3-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | Carboxylic acid, Cl, N | ~1.9 | Antimicrobial agents |

| 6-Chloro-4,7-dimethyl-2-oxo-chromene-3-carboxylic acid | C₁₂H₉ClO₄ | 252.65 | Carboxylic acid, Cl, Me, O | ~2.8 | Dye intermediates |

生物活性

6-Chloro-chroman-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of approximately 212.63 g/mol, features a chroman ring substituted with a chlorine atom at the sixth position and a carboxylic acid group at the third position. This unique structure contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines by modulating specific signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Properties : It has been demonstrated to reduce inflammation in cellular models, suggesting potential use in treating inflammatory diseases .

- Antioxidant Effects : The compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory responses and cancer progression, such as Rho kinase (ROCK) and lipoxygenase pathways .

- Receptor Interaction : It has shown affinity for adenosine receptors, which play crucial roles in various physiological processes, including inflammation and immune responses .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

-

Anticancer Efficacy :

- A study investigated its effects on breast cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 20 µM.

- Anti-inflammatory Effects :

- Antioxidant Activity :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity | Notes |

|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Exhibits diverse biological activities |

| Chromone-3-carboxylic acid | Moderate | No | Moderate | Lacks chlorine substitution |

| 6-Bromo-chroman-3-carboxylic acid | Yes | Moderate | Low | Different halogen affects reactivity |

| 6-Methoxy-chroman-3-carboxylic acid | Yes | Yes | Moderate | Methoxy group alters biological activity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-chroman-3-carboxylic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves chlorination of chroman-3-carboxylic acid precursors or functionalization of chromane scaffolds. Key factors include reaction temperature, choice of chlorinating agents (e.g., SOCl₂ or PCl₃), and protection/deprotection of the carboxylic acid group. Optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side reactions. Structural analogs like (2R)-4-Amino-6-chloro-2-methylchroman-4-carboxylic acid suggest regioselective modifications as a viable pathway .

Q. What analytical techniques are most effective for purity assessment and structural confirmation of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with PubChem’s computed spectral data ensures accuracy .

属性

IUPAC Name |

6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLYAMDODADLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585339 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164265-01-4 | |

| Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。